molecular formula C5H8O3 B1196658 3-Methyl-2-oxobutanoic acid CAS No. 759-05-7

3-Methyl-2-oxobutanoic acid

Cat. No. B1196658
CAS RN: 759-05-7
M. Wt: 116.11 g/mol
InChI Key: QHKABHOOEWYVLI-UHFFFAOYSA-N
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Description

3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . It is a precursor of pantothenic acid in Escherichia coli .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-oxobutanoic acid can be represented by the SMILES string O=C(C(O)=O)C(C)C and the InChI string 1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) .


Physical And Chemical Properties Analysis

3-Methyl-2-oxobutanoic acid has a density of 1.1±0.1 g/cm3 . Its melting point is 220-230°C (dec.) . The molar refractivity is 26.8±0.3 cm3, and the molar volume is 103.2±3.0 cm3 .

Scientific Research Applications

Synthesis of Pantothenic Acid

3-Methyl-2-oxobutanoic acid: is a precursor in the biosynthesis of pantothenic acid in organisms like Escherichia coli. Pantothenic acid, also known as vitamin B5, is essential for synthesizing coenzyme-A, which plays a key role in the metabolism of carbohydrates, proteins, and lipids .

Photocatalytic Asymmetric Reduction

This compound has been used in photocatalytic asymmetric reduction processes. By employing chiral Rh(I) complexes and semiconductor photocatalysts like TiO2 or CdS, researchers have achieved the conversion of 3-Methyl-2-oxobutanoic acid to 2-hydroxy-3-methylbutanoic acid with up to 60% enantiomeric excess . This process is significant for creating optically active substances, which are valuable in pharmaceuticals and agrochemicals.

Flavor and Fragrance Industry

In the flavor and fragrance industry, 3-Methyl-2-oxobutanoic acid is utilized for its organoleptic properties. It imparts a fruity aroma and is used in formulations to enhance the scent and taste of various products .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis, particularly in the production of (S)-2-hydroxy-3-methylbutanoic acid . This substance is important for synthesizing compounds with biological activity .

Enzymatic Chain Length Determination

It plays a crucial role in the enzymatic determination of chain length during the synthesis of omega-methylthio-2-oxoalkanoic acids. This is a key step in the production of certain amino acids and their derivatives .

Research and Development

3-Methyl-2-oxobutanoic acid: is also used extensively in research and development within life sciences, material sciences, and chemical synthesis. Scientists leverage this compound in various experimental protocols to study biochemical pathways and synthesize new materials .

Safety and Hazards

The safety data sheet indicates that 3-Methyl-2-oxobutanoic acid should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

properties

IUPAC Name

3-methyl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt)
Record name alpha-Ketoisovalerate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6061078
Record name 2-Ketoisovaleric acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellow liquid; fruity aroma
Record name alpha-Ketoisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000019
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Record name 3-Methyl-2-oxobutanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxobutanoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.115-1.120
Record name 3-Methyl-2-oxobutanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

3-Methyl-2-oxobutanoic acid

CAS RN

759-05-7
Record name 3-Methyl-2-oxobutanoic acid
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Record name alpha-Ketoisovalerate
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Record name Butanoic acid, 3-methyl-2-oxo-
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Record name 2-Ketoisovaleric acid
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Record name 3-methyl-2-oxobutyric acid
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Record name 3-METHYL-2-OXOBUTYRIC ACID
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Record name alpha-Ketoisovaleric acid
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Melting Point

31.5 °C
Record name alpha-Ketoisovalerate
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Record name alpha-Ketoisovaleric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?

A1: 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of 3-Methyl-2-oxobutanoic acid in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests 3-Methyl-2-oxobutanoic acid could be a potential biomarker for PHLF in this patient population. []

Q2: What is the structure of 3-Methyl-2-oxobutanoic acid?

A2: 3-Methyl-2-oxobutanoic acid is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.

Q3: Are there any spectroscopic data available for 3-Methyl-2-oxobutanoic acid?

A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of 3-Methyl-2-oxobutanoic acid. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized 3-Methyl-2-oxobutanoic acid sodium salt. []

Q4: Can 3-Methyl-2-oxobutanoic acid be synthesized, and what are its applications?

A4: 3-Methyl-2-oxobutanoic acid sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []

Q5: Is 3-Methyl-2-oxobutanoic acid involved in any enzymatic reactions?

A5: Yes, 3-Methyl-2-oxobutanoic acid is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of 3-Methyl-2-oxobutanoic acid to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []

Q6: Can 3-Methyl-2-oxobutanoic acid be produced by microorganisms?

A6: Research indicates that the yeast Saccharomyces cerevisiae produces 3-Methyl-2-oxobutanoic acid during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in 3-Methyl-2-oxobutanoic acid formation. []

Q7: How is 3-Methyl-2-oxobutanoic acid related to dry eye syndrome (DES)?

A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of 3-Methyl-2-oxobutanoic acid. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]

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